Elevated Boiling Point Ensures 32 °C Lower Volatility vs. Bis(2-chloroethyl) Maleate and 109 °C Lower vs. Diethyl Chloromaleate
The predicted boiling point of chloromaleic acid bis(2-chloroethyl) ester (365.6 ± 42.0 °C) exceeds that of the non-chlorinated bis(2-chloroethyl) maleate analog (333.2 °C at 760 mmHg, calculated) by 32 °C, and exceeds that of diethyl chloromaleate (256.5 °C at 760 mmHg) by 109 °C . This difference arises from the additional chlorine on the maleate backbone, which increases molecular weight and polarizability, and from the chloroethyl vs. ethyl ester chains.
| Evidence Dimension | Boiling point (predicted/calculated at 760 mmHg) |
|---|---|
| Target Compound Data | 365.6 ± 42.0 °C (predicted) |
| Comparator Or Baseline | Bis(2-chloroethyl) maleate: 333.2 °C; Diethyl chloromaleate: 256.5 °C |
| Quantified Difference | Δ BP = +32 °C (vs. bis(2-chloroethyl) maleate); Δ BP = +109 °C (vs. diethyl chloromaleate) |
| Conditions | Predicted values – Chem960 and ChemBlink databases; diethyl chloromaleate data from InvivoChem |
Why This Matters
A higher boiling point extends the usable temperature window for solvent-free reactions, melt-phase polymerizations, and high-temperature coatings, reducing monomer loss through evaporation and ensuring stoichiometric integrity.
